6-溴-1H-吲唑-4-碳腈

描述

6-Bromo-1H-indazole-4-carbonitrile is a derivative of indazole . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents . Indazole derivatives have a wide range of biological activities .

Synthesis Analysis

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The capability of the synthesized compounds to hinder the viability of three human cancer cells lines were assessed . Among the compounds screened, some showed higher inhibitory activity on the viability of liver cells, when compared with the standard methotrexate .

Molecular Structure Analysis

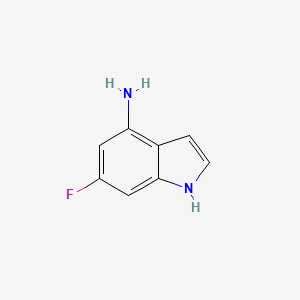

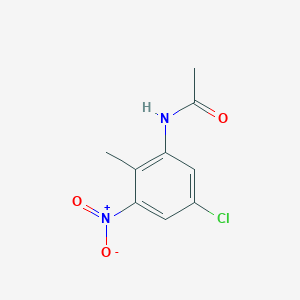

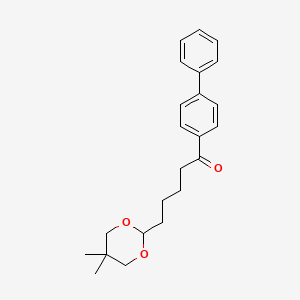

The molecular formula of 6-Bromo-1H-indazole-4-carbonitrile is C8H4BrN3 . The InChI code is 1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) . The Canonical SMILES is C1=C(C=C2C(=C1C#N)C=NN2)Br .

Physical And Chemical Properties Analysis

The molecular weight of 6-Bromo-1H-indazole-4-carbonitrile is 222.04 g/mol . The compound is solid at room temperature .

科学研究应用

抑制一氧化氮合酶

Cottyn等人(2008年)的一项研究调查了一系列7-取代吲唑对一氧化氮合酶(NOS)的抑制作用。其中,1H-吲唑-7-碳腈显示出强大的抑制作用,对构成型NOS具有偏好,而对诱导型NOS具有偏好。这项研究突显了吲唑衍生物的潜在应用,包括类似于6-溴-1H-吲唑-4-碳腈的结构,在调节一氧化氮产生方面具有关键作用,这在各种生理和病理过程中至关重要。在特定位置进一步取代Br原子显著增强了抑制作用,表明溴吲唑可以用于选择性NOS抑制应用(Cottyn et al., 2008)。

合成嘧啶融合吲唑衍生物

Yakaiah等人(2008年)描述了一种简便的方法,利用GdCl(3)催化的Grieco缩合合成新型嘧啶和环嘧啶融合吲唑衍生物。这种合成过程涉及吲唑异构体,包括与6-溴-1H-吲唑-4-碳腈相关的化合物,以及它们随后与各种烯烃的反应。合成的化合物被评估其抗菌活性,显示出对革兰氏阳性和革兰氏阴性细菌均有显著活性。这项研究展示了吲唑衍生物在新型抗菌剂开发中的潜力(Yakaiah et al., 2008)。

脱卤和铃木偶联反应

Ioannidou和Koutentis(2011年)以及Christoforou等人(2003年)进行的研究探讨了卤代碳腈的化学转化,包括与6-溴-1H-吲唑-4-碳腈结构类似的结构类似物。这些研究侧重于区域选择性的脱卤和铃木偶联反应,为各种卤代和芳基异硫唑碳腈的合成提供了见解。这些化学方法在制药化学中是基础的,用于构建具有潜在治疗应用的复杂分子(Ioannidou & Koutentis, 2011); (Christoforou et al., 2003)。

溴结构域抑制剂的开发

Yoo等人(2018年)关于新型溴结构域含有蛋白4(BRD4)抑制剂的研究引入了1H-吲唑-4,7-二酮衍生物作为有前途的支架。其中一种化合物表现出强大的抑制活性,突显了吲唑衍生物,包括溴化吲唑,在新型癌症治疗剂的开发中的实用性。这项研究强调了吲唑衍生物在靶向蛋白质相互作用方面的多功能性,这对于癌细胞增殖至关重要(Yoo et al., 2018)。

作用机制

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that the compound may interact with its targets (such as the aforementioned kinases) to inhibit their activity, thereby affecting cellular processes .

Biochemical Pathways

Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .

Result of Action

A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .

安全和危害

生化分析

Biochemical Properties

6-Bromo-1H-indazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme activity and protein function.

Cellular Effects

The effects of 6-Bromo-1H-indazole-4-carbonitrile on various cell types and cellular processes have been extensively studied. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Bromo-1H-indazole-4-carbonitrile can induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 6-Bromo-1H-indazole-4-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby disrupting the signaling cascades that promote cell growth and survival . Additionally, 6-Bromo-1H-indazole-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Bromo-1H-indazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 6-Bromo-1H-indazole-4-carbonitrile can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 6-Bromo-1H-indazole-4-carbonitrile vary with different dosages. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver and kidney damage, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological activity.

Metabolic Pathways

6-Bromo-1H-indazole-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl or carboxyl groups, to increase the compound’s solubility and facilitate its excretion. The metabolic pathways of 6-Bromo-1H-indazole-4-carbonitrile can also influence its biological activity and toxicity.

Transport and Distribution

The transport and distribution of 6-Bromo-1H-indazole-4-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects. The distribution of 6-Bromo-1H-indazole-4-carbonitrile within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 6-Bromo-1H-indazole-4-carbonitrile is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial function . Alternatively, it can accumulate in the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .

属性

IUPAC Name |

6-bromo-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGPSFSWRANYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646573 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898747-00-7 | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)

![5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]valerophenone](/img/structure/B1343633.png)